molecular formula C15H21N5O3S2 B10881930 ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10881930
M. Wt: 383.5 g/mol
InChI Key: YDZABVMABCBMGO-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique combination of triazole, thiazole, and carboxylate groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include hydrazine, acetic anhydride, and various sulfur-containing compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediates and the final product, often requiring precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: shares structural similarities with other triazole and thiazole derivatives, such as:

Uniqueness

The uniqueness of ETHYL 2-({2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C15H21N5O3S2

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 2-[[2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H21N5O3S2/c1-4-6-7-10-17-15(20-19-10)24-8-11(21)18-14-16-9(3)12(25-14)13(22)23-5-2/h4-8H2,1-3H3,(H,16,18,21)(H,17,19,20)

InChI Key

YDZABVMABCBMGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NN1)SCC(=O)NC2=NC(=C(S2)C(=O)OCC)C

Origin of Product

United States

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